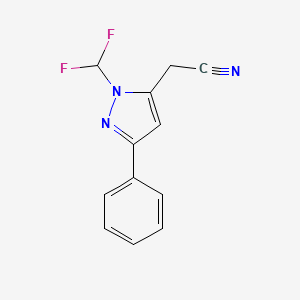

2-(1-(二氟甲基)-3-苯基-1H-吡唑-5-基)乙腈

描述

“2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The compound also has a phenyl group attached to the pyrazole ring, and a difluoromethyl group attached to one of the nitrogen atoms in the pyrazole ring . The nitrile group is attached to the carbon atom adjacent to the pyrazole ring .

Synthesis Analysis

The synthesis of such compounds often involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .

Molecular Structure Analysis

The molecular structure of “2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile” is characterized by a pyrazole ring, a phenyl group, a difluoromethyl group, and a nitrile group . The pyrazole ring and the phenyl group contribute to the aromaticity of the compound, while the difluoromethyl group and the nitrile group introduce polarity .

Chemical Reactions Analysis

The chemical reactions involving “2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile” could be quite diverse, depending on the reaction conditions and the reagents used . For instance, it could undergo further functionalization reactions, such as halogenation, nitration, or sulfonation, under appropriate conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile” would depend on its molecular structure . The presence of the difluoromethyl group and the nitrile group would make the compound polar, and hence, it would be expected to have good solubility in polar solvents .

科学研究应用

后期二氟甲基化

该化合物是二氟甲基化领域的一部分,近年来该领域取得了显著进展 . 化合物中的二氟甲基基团 (CF2H) 可以通过化学计量或催化模式转移到 C(sp2) 位点 . 该过程简化了对具有药物相关性的分子的获取 .

氢键供体

像该化合物一样含有 CF2H 基团的化合物比它们的甲基化类似物更强的氢键供体 . 该特性可用于各种化学反应和工艺 .

有机合成

乙腈是该化合物的一部分,是有机合成中重要的中间体 . 它可以被去质子化形成亲核试剂,而具有孤对电子的氮也可以作为亲核试剂 . 这使得它成为许多类型有机反应中有价值的合成子 .

电化学转化

乙腈因其良好的导电性和环保特性而参与电化学转化 . 它可用于制备含氮化合物或含腈化合物 .

氰甲基化

乙腈可用于氰甲基化反应 . 该过程可用于合成多种重要的化合物 .

药物应用

几种经 FDA 批准的药物含有 CF2 基团 , 表明该化合物具有潜在的药物应用。 将二氟甲基基团有效地引入有机化合物一直是大量研究工作的重点 .

作用机制

The mechanism of action of 2-DFPAC is not yet fully understood. However, it is believed that it acts as an inhibitor of certain enzymes in the body, such as cyclooxygenase-2 (COX-2). It is also believed to have anti-inflammatory and antioxidant properties.

Biochemical and Physiological Effects

2-DFPAC has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes in the body, such as cyclooxygenase-2 (COX-2). It has also been shown to have anti-inflammatory and antioxidant properties. In addition, it has been shown to have potential cytotoxic effects on cancer cells.

实验室实验的优点和局限性

2-DFPAC has several advantages and limitations when used in lab experiments. One of the major advantages is its high yield when synthesized using the methods described above. This makes it a cost-effective reagent for lab experiments. However, it is important to note that the compound is highly toxic and should be handled with caution. In addition, it is important to note that the compound has not been approved for use in humans and should only be used in lab experiments.

未来方向

There are several potential future directions for the use of 2-DFPAC. One potential direction is its use as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. Another potential direction is its use as a reagent for the synthesis of other compounds, such as heterocyclic compounds and polymers. In addition, it could be used as a reagent for the detection and quantification of various compounds. Finally, it could be studied further for its potential biochemical and physiological effects on the body.

属性

IUPAC Name |

2-[2-(difluoromethyl)-5-phenylpyrazol-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N3/c13-12(14)17-10(6-7-15)8-11(16-17)9-4-2-1-3-5-9/h1-5,8,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEZSWYWJOXHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)CC#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

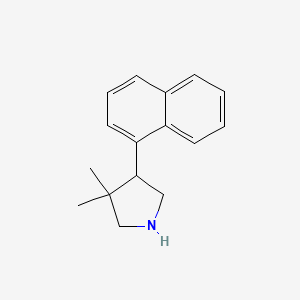

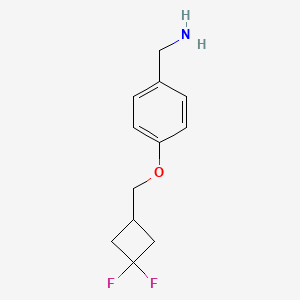

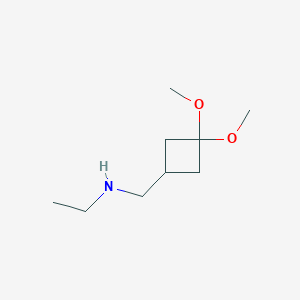

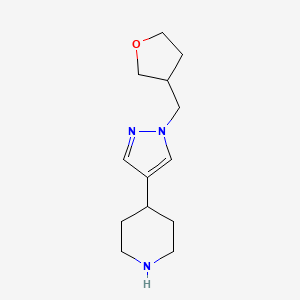

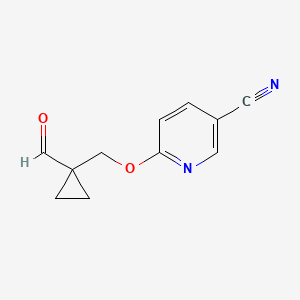

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B1492587.png)

![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1492592.png)

![4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1492597.png)